molecular formula C12H8F2O2 B11880658 1-(Difluoromethyl)naphthalene-7-carboxylic acid

1-(Difluoromethyl)naphthalene-7-carboxylic acid

Cat. No.: B11880658
M. Wt: 222.19 g/mol
InChI Key: XQVCISXEGYCFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)naphthalene-7-carboxylic acid is a high-value naphthalene-based building block certified for research and development, with the CAS Registry Number 1261489-02-4 . This compound has a molecular formula of C 12 H 8 F 2 O 2 and a molecular weight of 222.19 g/mol . It is also known by the synonym 8-(difluoromethyl)naphthalene-2-carboxylic acid . The compound is characterized by its specific SMILES string, O=C(O)c1ccc2cccc(C(F)F)c2c1, which defines its molecular structure . As a specialized chemical intermediate, its primary research value lies in the synthesis of novel active pharmaceutical ingredients (APIs) and other complex organic molecules . The difluoromethyl group on the naphthalene ring is a key functional moiety of interest in medicinal chemistry. The strategic incorporation of fluorine atoms is a established strategy to fine-tune the properties of lead compounds, potentially influencing their metabolic stability, lipophilicity, and binding affinity . Researchers utilize this building block to explore new chemical spaces in drug discovery programs. This product is provided with a purity of not less than (NLT) 98% and is intended for Research Use Only. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

8-(difluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8F2O2/c13-11(14)9-3-1-2-7-4-5-8(12(15)16)6-10(7)9/h1-6,11H,(H,15,16)

InChI Key

XQVCISXEGYCFDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target molecule can be dissected into two key components:

  • Naphthalene core with pre-installed substituents.

  • Difluoromethyl group and carboxylic acid introduced via sequential functionalization.

A plausible disconnection involves synthesizing 7-bromo-1-(difluoromethyl)naphthalene followed by carboxylation, or alternatively, introducing the difluoromethyl group into a pre-functionalized naphthalene-7-carboxylic acid derivative.

Halogenation and Functional Group Interconversion

Industrial methods for naphthalene dicarboxylic acids, such as the copper-mediated cyanation of 4-bromo-1-naphthoic acid, provide a template for analogous reactions. For instance, substituting bromide with difluoromethyl groups could involve copper-(I) difluoromethyl complexes in polar aprotic solvents like dimethylformamide (DMF) or quinoline.

Direct Difluoromethylation Approaches

Electrophilic Difluoromethylation

Electrophilic difluoromethylation reagents, such as difluoromethyl sulfonium salts (e.g., CF2H-S+\text{CF}_2\text{H-S}^+), could target electron-rich positions on the naphthalene ring. However, the carboxylic acid’s electron-withdrawing nature at position 7 may deactivate the ring, necessitating directed ortho-metalation strategies.

Transition Metal-Mediated Coupling

Palladium or copper catalysts could facilitate cross-coupling between halogenated naphthalene precursors and difluoromethyl nucleophiles. For example:

  • Suzuki-Miyaura Coupling : A 1-bromo-7-carboxynaphthalene derivative could react with a difluoromethylboronic acid.

  • Ullmann-Type Reactions : Copper-mediated coupling of 1-iodonaphthalene-7-carboxylic acid with difluoromethyl iodide under elevated temperatures.

Metal-Mediated Reactions and Solvent Systems

The patent US4376214A highlights the efficacy of polar aprotic solvents (e.g., DMF, quinoline) and copper-(I) cyanide in facilitating halogen-cyanide exchange. Adapting this to difluoromethylation would require identifying stable difluoromethyl-copper complexes. Key reaction parameters include:

ParameterOptimal Range
Temperature150–250°C
SolventDMF, quinoline
CatalystCu(I) salts, KI

Purification and Characterization

Isolation of Intermediates

Coordination complexes, akin to the copper-cyanonaphthoic acid complex isolated in the patent, may form during difluoromethylation. Precipitation using low-boiling alcohols (e.g., methanol) followed by filtration could isolate these intermediates.

Acid-Base Purification

Saponification of nitriles or esters to carboxylic acids, as demonstrated in the patent’s hydrolysis of 4-cyanonaphthoic acid , ensures high purity. Adjusting pH to precipitate the product (e.g., pH 2 for carboxylic acids) remains a critical step.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated naphthoquinones, alcohols, aldehydes, and various substituted naphthalene derivatives .

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)naphthalene-7-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(Difluoromethyl)naphthalene-7-carboxylic Acid

A key positional isomer, 2-(difluoromethyl)naphthalene-7-carboxylic acid (CAS 1261489-05-7), differs only in the placement of the -CF₂H group at position 2 . This subtle structural variation can significantly alter electronic and steric properties:

  • Biological Activity: Positional differences can influence binding to biological targets. For example, naphthyridine derivatives with fluorine at position 6 (e.g., enoxacin) show enhanced antibacterial activity due to optimized spatial arrangement .

Trifluoromethyl Analogs: 1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride

1-(Trifluoromethyl)naphthalene-7-carbonyl chloride (CAS 1261633-68-4) replaces -CF₂H with a -CF₃ group and substitutes -COOH with -COCl :

  • Applications : While the carboxylic acid in the target compound is suited for salt formation or conjugation, the carbonyl chloride is reactive in synthesis (e.g., forming amides or esters).

Hydroxy-Substituted Analogs: 1-Hydroxy-2-naphthoic Acid

1-Hydroxy-2-naphthoic acid (CAS 86-48-6) replaces -CF₂H with -OH and shifts the carboxylic acid to position 2 :

  • Acidity and Solubility : The -OH group increases hydrogen-bonding capacity, enhancing water solubility compared to the fluorinated compound.
  • Biological Interactions : Hydroxyl groups can participate in polar interactions with enzymes, whereas -CF₂H may improve membrane permeability .

Naphthyridine Derivatives: Enoxacin

Enoxacin, a 1,8-naphthyridine-3-carboxylic acid derivative, shares functional groups (fluoro, carboxylic acid) but has a fused pyridine ring system :

  • Antibacterial Activity: Enoxacin’s 6-fluoro and 7-piperazinyl groups optimize DNA gyrase inhibition. The difluoromethyl naphthalene analog lacks the piperazinyl moiety, likely reducing antibacterial efficacy but possibly offering unique selectivity.
  • Synthetic Routes: Enoxacin is synthesized via Sandmeyer and Balz-Schiemann reactions , whereas the target compound may require regioselective fluorination and hydrolysis steps .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Property 1-(Difluoromethyl)naphthalene-7-carboxylic Acid 1-Naphthoic Acid 1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride
Molecular Formula C₁₂H₈F₂O₂ C₁₁H₈O₂ C₁₂H₆ClF₃O
Molecular Weight 222.19 172.18 258.62
Functional Groups -CF₂H, -COOH -COOH -CF₃, -COCl
Key Effects Enhanced lipophilicity, moderate acidity High acidity, low stability High reactivity, strong electron withdrawal

Pharmacological and Toxicological Considerations

  • Metabolic Stability : Fluorination generally reduces oxidative metabolism, as seen in clinical-stage fluorinated drugs . The -CF₂H group may offer a balance between stability and minimal steric hindrance.
  • Toxicity : Naphthalene derivatives can exhibit hepatotoxicity, but carboxylic acid groups (as in the target compound) may improve excretion compared to hydrophobic analogs like 1-nitronaphthalene .

Biological Activity

1-(Difluoromethyl)naphthalene-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a candidate for further investigation in various therapeutic areas.

The compound features a naphthalene backbone substituted with a difluoromethyl group and a carboxylic acid moiety. This structure is significant as the difluoromethyl group can alter the electronic properties of the molecule, potentially enhancing its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing difluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of difluoromethyl cinnamic acid have shown increased antibacterial activity against Mycobacterium smegmatis, suggesting that the presence of a difluoromethyl group can improve selectivity and potency against certain bacterial strains .

CompoundMIC (µg/mL)Activity
1-(Difluoromethyl)naphthalene-7-carboxylic acidTBDTBD
Difluoromethyl cinnamic acid8Moderate against M. smegmatis

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, studies on related naphthoquinone derivatives have demonstrated their potential as inhibitors of thioredoxin-glutathione reductase (TGR) in Schistosoma mansoni, which is crucial for developing antischistosomal agents . These findings suggest that similar mechanisms may be applicable to 1-(difluoromethyl)naphthalene-7-carboxylic acid.

Structure-Activity Relationship (SAR)

The biological activity of 1-(difluoromethyl)naphthalene-7-carboxylic acid can be influenced by its structural modifications. The introduction of different substituents on the naphthalene ring or variations in the carboxylic acid moiety can lead to significant changes in activity profiles. For instance, studies have shown that the position and nature of substituents can affect enzyme binding affinity and selectivity .

Case Study 1: Antibacterial Properties

A study focusing on the antibacterial effects of various naphthalene derivatives revealed that compounds with a difluoromethyl group consistently outperformed their non-fluorinated counterparts in terms of MIC values against Gram-positive bacteria. This case highlights the importance of fluorination in enhancing antimicrobial efficacy .

Case Study 2: Enzyme Inhibition

Inhibitory assays conducted on related compounds showed that those containing a difluoromethyl group effectively inhibited TGR, suggesting that 1-(difluoromethyl)naphthalene-7-carboxylic acid could serve as a lead compound for further development as an antischistosomal agent. The mechanism involved irreversible binding to the enzyme, leading to significant reductions in enzyme activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Difluoromethyl)naphthalene-7-carboxylic acid?

  • Methodological Answer : The synthesis typically involves nucleophilic fluorination or electrophilic substitution on a naphthalene backbone. Key steps include:
  • Fluorination : Use fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the difluoromethyl group. Ensure anhydrous conditions to avoid hydrolysis .
  • Carboxylic Acid Functionalization : Direct carboxylation via Friedel-Crafts acylation or metal-mediated coupling (e.g., Suzuki-Miyaura) at the 7-position of naphthalene .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Confirm purity via HPLC (≥95%) and characterize using 1H^{1}\text{H}/19F^{19}\text{F} NMR and FT-IR .

Q. How can spectroscopic techniques elucidate the structural conformation of 1-(Difluoromethyl)naphthalene-7-carboxylic acid?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies the difluoromethyl group (δ ~ -100 to -120 ppm, split due to 2JF-F^{2}J_{\text{F-F}} coupling). 1H^{1}\text{H} NMR reveals aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid proton (δ ~12 ppm, broad) .
  • X-ray Crystallography : Resolve crystal packing and steric effects of the difluoromethyl group. Compare with PubChem data for validation .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on HepG2 (hepatic) and HEK293 (renal) cell lines. Include positive controls (e.g., naphthalene derivatives) and assess IC50_{50} values .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and comet assays to evaluate DNA damage .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate half-life (t1/2t_{1/2}) .

Advanced Research Questions

Q. How does the difluoromethyl group modulate binding affinity in enzyme inhibition studies?

  • Methodological Answer : The difluoromethyl group enhances binding via:
  • Electron-Withdrawing Effects : Reduces pKa of adjacent amines, improving membrane permeability .
  • Hydrogen-Bonding : Fluorine atoms engage in weak H-bonding with catalytic residues (e.g., serine in hydrolases).
  • Conformational Rigidity : Restricts rotation, favoring bioactive conformations. Validate via molecular docking (PDB) and compare with non-fluorinated analogs .
  • Case Study : In CYP450 inhibition assays, fluorinated analogs show 3–5× higher IC50_{50} than non-fluorinated derivatives due to enhanced metabolic stability .

Q. What experimental designs mitigate bias in conflicting toxicity data across in vivo models?

  • Methodological Answer : Address discrepancies using:
  • Randomization : Ensure dose groups are randomized to minimize selection bias (Table C-7, ).
  • Blinding : Conceal group allocation during data collection and analysis .
  • Species-Specific Factors : Adjust doses based on metabolic differences (e.g., murine vs. primate CYP450 activity) .
  • Statistical Power : Use ≥10 animals/group and include recovery cohorts to assess reversibility of effects .

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use 14C^{14}\text{C}-labeled compound to track metabolites via radio-HPLC .
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and identify adducts via LC-MS/MS .
  • Comparative Studies : Cross-validate data using human hepatocytes, liver microsomes, and in vivo models (rat/dog) .

Q. What strategies optimize crystallization for X-ray diffraction studies of fluorinated naphthalene derivatives?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques.
  • Co-Crystallization : Use co-formers (e.g., L-proline) to stabilize the carboxylic acid group .
  • Low-Temperature Data Collection : Mitrate thermal motion of fluorine atoms (100 K) for higher resolution .

Data Contradiction Analysis

  • Example : Conflicting reports on hepatic toxicity may arise from variations in exposure routes (oral vs. inhalation) or metabolite profiling. Address by standardizing protocols per OECD Guidelines 453 (chronic toxicity) and 417 (toxicokinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.